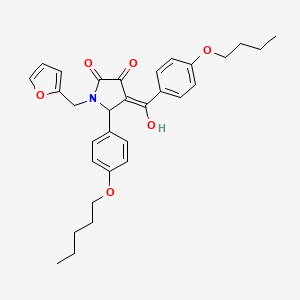
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolone core substituted with butoxybenzoyl, furan-2-ylmethyl, hydroxy, and pentyloxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Substitution Reactions: Introduction of the butoxybenzoyl, furan-2-ylmethyl, hydroxy, and pentyloxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, and catalysts) for industrial-scale synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and safety.
Automated Purification Systems: Utilizing automated systems for purification to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The hydroxy and carbonyl groups could form hydrogen bonds with biological macromolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(methoxy)phenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of a pentyloxy group.
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(ethoxy)phenyl)-1H-pyrrol-2(5H)-one: Similar structure but with an ethoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of both butoxy and pentyloxy groups may enhance its lipophilicity, potentially affecting its solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
617695-78-0 |
|---|---|
Molekularformel |
C31H35NO6 |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-pentoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H35NO6/c1-3-5-7-19-37-24-14-10-22(11-15-24)28-27(30(34)31(35)32(28)21-26-9-8-20-38-26)29(33)23-12-16-25(17-13-23)36-18-6-4-2/h8-17,20,28,33H,3-7,18-19,21H2,1-2H3/b29-27+ |
InChI-Schlüssel |
IRWIPHITMWYDNA-ORIPQNMZSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
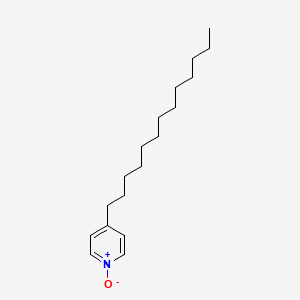
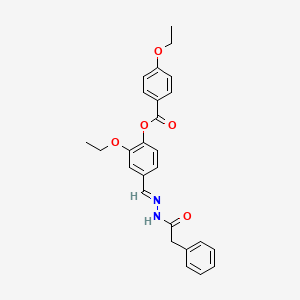
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12005252.png)
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
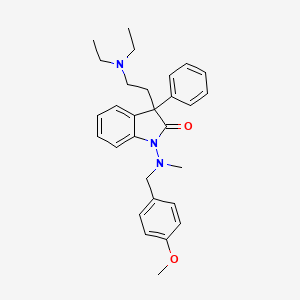
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)

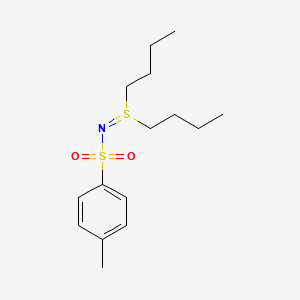
![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
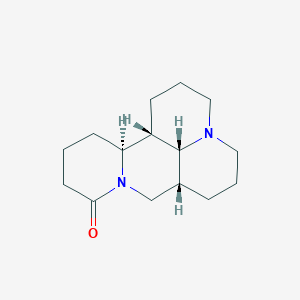
![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)
